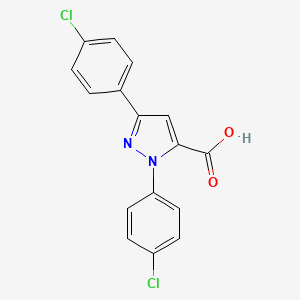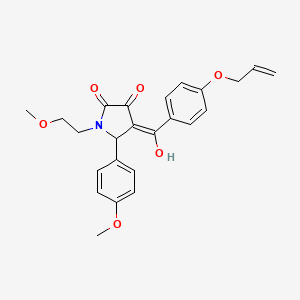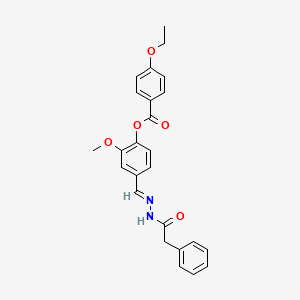
2(1H)-Quinoxalinone, 1,3-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinoxalinone, 1,3-diphenyl- is a heterocyclic compound that belongs to the quinoxalinone family. This compound is characterized by a quinoxalinone core with two phenyl groups attached at the 1 and 3 positions. Quinoxalinones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone, 1,3-diphenyl- typically involves the condensation of o-phenylenediamine with benzil in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the quinoxalinone core. The reaction conditions often include refluxing in ethanol or acetic acid to facilitate the cyclization process.
Example Synthetic Route:
Starting Materials: o-Phenylenediamine and benzil.
Catalyst: Acid catalyst such as hydrochloric acid or sulfuric acid.
Solvent: Ethanol or acetic acid.
Reaction Conditions: Reflux for several hours until the reaction is complete.
Product Isolation: The product is typically isolated by filtration and recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the synthesis of 2(1H)-Quinoxalinone, 1,3-diphenyl- can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs.
化学反応の分析
Types of Reactions
2(1H)-Quinoxalinone, 1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxalinone to its corresponding dihydroquinoxalinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the quinoxalinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.
Major Products Formed
Oxidation Products: Quinoxaline derivatives.
Reduction Products: Dihydroquinoxalinone.
Substitution Products: Halogenated quinoxalinones or substituted phenyl derivatives.
科学的研究の応用
2(1H)-Quinoxalinone, 1,3-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The biological activity of 2(1H)-Quinoxalinone, 1,3-diphenyl- is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways.
類似化合物との比較
Similar Compounds
Quinoxaline: Lacks the carbonyl group present in quinoxalinones.
Phenylquinoxaline: Similar structure but with different substitution patterns on the quinoxaline core.
Dihydroquinoxalinone: Reduced form of quinoxalinone with different biological properties.
Uniqueness
2(1H)-Quinoxalinone, 1,3-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two phenyl groups enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound in drug discovery and development.
特性
CAS番号 |
16194-28-8 |
|---|---|
分子式 |
C20H14N2O |
分子量 |
298.3 g/mol |
IUPAC名 |
1,3-diphenylquinoxalin-2-one |
InChI |
InChI=1S/C20H14N2O/c23-20-19(15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)22(20)16-11-5-2-6-12-16/h1-14H |
InChIキー |
DGSHTHMQDXHRJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12013254.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12013273.png)


![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12013284.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013288.png)
![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013306.png)

![N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B12013324.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12013341.png)

![N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013351.png)
